molecular formula C12H14N2O5 B4729019 3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid

3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid

Cat. No.: B4729019
M. Wt: 266.25 g/mol
InChI Key: PHOGQXFIZGFZJZ-UHFFFAOYSA-N
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Description

3-({[(2-Ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid (CAS: 23218-94-2) is a benzoic acid derivative featuring a urea group at the meta position. The urea moiety is linked to a 2-ethoxy-2-oxoethyl chain, contributing to its unique physicochemical and biological properties. Key characteristics include:

  • Molecular formula: C₁₁H₁₂N₂O₅
  • Molecular weight: 237.21 g/mol (crystallographic data ).
  • Hydrogen bonding: 2 donors and 5 acceptors, with a topological polar surface area (TPSA) of 75.6 Ų .
  • Rotatable bonds: 6, suggesting moderate conformational flexibility .
  • Crystal structure: Triclinic system (space group P1) with planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds .

Properties

IUPAC Name

3-[(2-ethoxy-2-oxoethyl)carbamoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-2-19-10(15)7-13-12(18)14-9-5-3-4-8(6-9)11(16)17/h3-6H,2,7H2,1H3,(H,16,17)(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOGQXFIZGFZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid (CAS: Not provided)
  • Structure : Ortho-substituted benzoic acid with an ethoxy-oxoacetamido group.
  • Key differences :
    • Substitution at position 2 instead of 3.
    • Acetamido (amide) linkage vs. urea linkage.
    • Similar TPSA (75.6 Ų) but fewer rotatable bonds (5 vs. 6) .
  • Implications: Positional isomerism may influence solubility and crystal packing.

Urea-Linked Derivatives

2-{[3-(3-Phenylpropanamido)phenyl]carbamoyl}benzoic Acid (CAS: 940459-88-1)
  • Structure : Meta-substituted benzoic acid with a phenylpropanamido-urea group.
  • Key differences :
    • Bulky phenylpropanamido substituent vs. ethoxy-oxoethyl.
    • Higher molecular weight (388.42 g/mol vs. 237.21 g/mol) .
  • Implications : Increased lipophilicity (LogP) due to the phenyl group may enhance membrane permeability but reduce aqueous solubility.
3-{[(4-Bromophenyl)carbonyl]amino}benzoic Acid (CAS: 312749-77-2)
  • Structure : Meta-substituted benzoic acid with a bromophenyl carbonyl-amide group.
  • Amide linkage vs. urea.
  • Implications : Halogen substituents can enhance binding to hydrophobic protein pockets, while the urea group in the target compound offers stronger hydrogen-bonding interactions .

Heterocyclic Derivatives

2-{[3-(Ethoxycarbonyl)-4-phenyl-2-thienyl]carbamoyl}benzoic Acid (CAS: 299419-80-0)
  • Structure : Thiophene ring with ethoxycarbonyl and phenyl groups.
  • Key differences :
    • Thiophene heterocycle vs. aliphatic ethoxy chain.
    • Sulfur atom influences electronic properties and metabolic stability.
  • Implications : Thiophene may improve π-π stacking interactions but increase susceptibility to oxidative metabolism .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) TPSA (Ų) H-Bond Donors H-Bond Acceptors Rotatable Bonds LogP (Predicted)
Target Compound 237.21 75.6 2 5 6 1.7
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid 237.21 75.6 2 5 5 1.5
2-{[3-(3-Phenylpropanamido)phenyl]carbamoyl}benzoic Acid 388.42 75.6 2 5 8 3.2
3-{[(4-Bromophenyl)carbonyl]amino}benzoic Acid 320.14 75.6 2 4 5 2.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid
Reactant of Route 2
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3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid

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